molecular formula C16H16N6O4 B12927558 2'-Deoxy-N-(pyridine-2-carbonyl)adenosine CAS No. 661463-48-5

2'-Deoxy-N-(pyridine-2-carbonyl)adenosine

Cat. No.: B12927558
CAS No.: 661463-48-5
M. Wt: 356.34 g/mol
InChI Key: ICLOBKCWSAAPJB-QJPTWQEYSA-N
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Description

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)picolinamide is a complex organic compound that features a purine base linked to a picolinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)picolinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glyoxal.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic conditions.

    Introduction of the Picolinamide Group: The final step involves the coupling of the picolinamide group to the purine base, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: The purine base can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)picolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and DNA/RNA interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological pathways. Additionally, it may interact with nucleic acids, affecting processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyguanosine: A similar compound with a methoxy group instead of the picolinamide group.

    Cytosine β-D-arabinofuranoside: Another nucleoside analog with a different sugar moiety.

Uniqueness

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)picolinamide is unique due to its specific combination of a purine base with a picolinamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

661463-48-5

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]pyridine-2-carboxamide

InChI

InChI=1S/C16H16N6O4/c23-6-11-10(24)5-12(26-11)22-8-20-13-14(18-7-19-15(13)22)21-16(25)9-3-1-2-4-17-9/h1-4,7-8,10-12,23-24H,5-6H2,(H,18,19,21,25)/t10-,11+,12+/m0/s1

InChI Key

ICLOBKCWSAAPJB-QJPTWQEYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=N4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=N4)CO)O

Origin of Product

United States

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